2-Methyl-3-nitroimidazo[1,2-a]pyridine
Overview
Description
2-Methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol It is characterized by the presence of a nitro group at the 3-position and a methyl group at the 2-position on the imidazo[1,2-a]pyridine ring system
Mechanism of Action
Mode of Action
The exact mode of action of 2-Methyl-3-nitroimidazo[1,2-a]pyridine is currently unknown due to the lack of specific studies on this compound. Nitroimidazole compounds are generally known to undergo reduction in hypoxic cells, leading to the formation of reactive species that can cause dna damage .
Biochemical Pathways
Nitroimidazoles are generally known to interfere with DNA synthesis and repair, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c for optimal stability .
Result of Action
As a nitroimidazole derivative, it may cause DNA damage in hypoxic cells, potentially leading to cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of oxygen can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at low temperatures (2-8°C) and may be sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine typically involves the cyclocondensation of 1,3-dichloroacetone with 2-amino-5-chloropyridine in refluxing ethanol, followed by nitration at the 3-position . The reaction conditions include:
Cyclocondensation: Refluxing ethanol as the solvent.
Nitration: Use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 2-Methyl-3-aminoimidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation: 2-Carboxy-3-nitroimidazo[1,2-a]pyridine.
Scientific Research Applications
2-Methyl-3-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-3-nitroimidazo[1,2-a]pyridine
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
Uniqueness
2-Methyl-3-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-3-nitroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-8(11(12)13)10-5-3-2-4-7(10)9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRXPSDDBLDBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491844 | |
Record name | 2-Methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34165-09-8 | |
Record name | 2-Methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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